molecular formula C14H17NO B2535828 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol CAS No. 1245569-90-7

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol

Cat. No.: B2535828
CAS No.: 1245569-90-7
M. Wt: 215.296
InChI Key: PODLQCGQTZRDKM-UHFFFAOYSA-N
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Description

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired carbazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbazolones, fully saturated carbazole derivatives, and various substituted carbazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, inhibit topoisomerase enzymes, and induce apoptosis in cancer cells. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 2,3,4,9-tetrahydro-1H-carbazol-1-ol
  • 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Uniqueness

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is unique due to its specific ethyl substitution at the 6-position, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,13,15-16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODLQCGQTZRDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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